molecular formula C14H11ClN2O2 B6133657 2-chloro-N'-(2-hydroxybenzylidene)benzohydrazide

2-chloro-N'-(2-hydroxybenzylidene)benzohydrazide

Cat. No. B6133657
M. Wt: 274.70 g/mol
InChI Key: UUWKFQZODPGLRA-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N'-(2-hydroxybenzylidene)benzohydrazide is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of hydrazones and is commonly referred to as CHBBH. This compound has been found to exhibit promising properties such as antitumor, antifungal, and antibacterial activities. In

Scientific Research Applications

  • Catalytic Properties in Metal Complexes : This compound has been used in the synthesis of various metal complexes, which demonstrate significant catalytic properties. For example, a study by Peng, D. (2016) on dioxomolybdenum(VI) complexes with hydrazone ligands, including 2-chloro-N'-(2-hydroxybenzylidene)benzohydrazide, revealed these complexes as effective catalysts for olefin oxidation (Peng, D., 2016).

  • Biological Activities : The compound's derivatives have been investigated for their biological activities. For instance, Ji, Z. (2012) synthesized oxovanadium(V) complexes with hydrazones derived from this compound, which showed notable urease inhibitory activities (Ji, Z., 2012). Additionally, He, L. et al. (2018) found that vanadium(V) complexes derived from similar compounds exhibited antimicrobial activity against various bacteria and fungi (He, L. et al., 2018).

  • Antibacterial and Antioxidant Activities : The compound and its derivatives have also been studied for their antibacterial and antioxidant properties. For example, Shan-sha, H. (2015) reported significant antibacterial effects against Staphylococcus aureus and good antioxidant activity in vitro for a related compound (Shan-sha, H., 2015).

  • Crystal Structures and Interaction Studies : Several studies have focused on the synthesis and crystal structure analysis of complexes involving this compound. For example, Lei, Y. et al. (2011) characterized new hydrazone compounds, including derivatives of 2-chloro-N'-(2-hydroxybenzylidene)benzohydrazide, providing insights into their crystal structures (Lei, Y. et al., 2011).

  • Corrosion Inhibition Properties : The compound's derivatives have been evaluated as corrosion inhibitors. Lgaz, H. et al. (2019) investigated hydrazone derivatives as corrosion inhibitors for mild steel in acidic media, demonstrating their effectiveness and providing insights into their adsorption mechanisms (Lgaz, H. et al., 2019).

properties

IUPAC Name

2-chloro-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2/c15-12-7-3-2-6-11(12)14(19)17-16-9-10-5-1-4-8-13(10)18/h1-9,18H,(H,17,19)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWKFQZODPGLRA-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(E)-(2-hydroxyphenyl)methyleneamino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N'-(2-hydroxybenzylidene)benzohydrazide
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2-chloro-N'-(2-hydroxybenzylidene)benzohydrazide
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